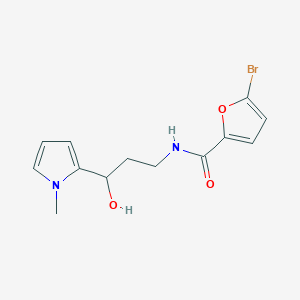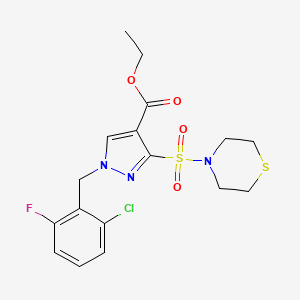
Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate: is a complex organic compound characterized by its molecular formula C18H21F2NO5. This compound is notable for its unique structure, which includes a benzyl group, difluoro substituents, and a piperidine ring. It is primarily used in scientific research and various industrial applications due to its distinctive chemical properties.
作用機序
Target of Action
Based on its structure, it might interact with proteins or enzymes that have affinity for piperidine derivatives .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action. Generally, compounds like this can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s size, polarity, and solubility .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
生化学分析
Biochemical Properties
Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound has been shown to interfere with the signaling pathways that regulate cell growth and apoptosis, leading to changes in cell proliferation and survival . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. The compound binds to the active sites of enzymes, leading to inhibition or activation of their activity. This binding interaction is facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with the target enzymes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and regulation of cell signaling. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in metabolic processes, thereby influencing metabolic flux and metabolite levels. The compound’s ability to modulate enzyme activity can lead to changes in the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate typically involves multiple steps, starting with the reaction of benzyl chloride with a suitable piperidine derivative. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the piperidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions: Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical processes.
科学的研究の応用
Chemistry: In chemistry, Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its fluorinated structure allows for the exploration of biological interactions and the development of new pharmaceuticals.
Medicine: The compound has potential applications in the development of new drugs, particularly in the field of neurology and cardiology. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of innovative products.
類似化合物との比較
Diethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate: This compound lacks the difluoro substituents, resulting in different chemical properties and reactivity.
Diethyl 1-benzyl-5,5-difluoropiperidine-2,3-dicarboxylate: This compound has a similar structure but with a different arrangement of substituents, leading to variations in its behavior and applications.
Uniqueness: Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate stands out due to its difluoro substituents, which enhance its reactivity and stability. This makes it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2NO5/c1-3-25-16(23)13-14(17(24)26-4-2)21(11-18(19,20)15(13)22)10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPWCBUJDZSZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N(CC(C1=O)(F)F)CC2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone](/img/structure/B2961439.png)
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961440.png)


![N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2961445.png)
![5-methyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2961446.png)
![2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2961448.png)



![3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B2961456.png)
![1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2961457.png)

